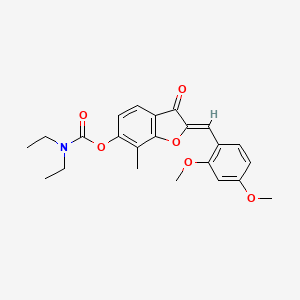
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several notable structural components:
- Benzylidene moiety : Contributes to the compound's reactivity and biological interaction.
- Dihydrobenzofuran unit : Enhances its pharmacological properties.
- Diethylcarbamate group : May influence solubility and bioavailability.
Antioxidant Properties
Preliminary studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. The presence of methoxy groups in the structure is believed to enhance this property, potentially aiding in the prevention of oxidative stress-related diseases.
Antitumor Activity
Research has shown that derivatives of this compound can inhibit tumor growth through mechanisms such as:
- Induction of apoptosis.
- Cell cycle arrest.
Quantitative structure–activity relationship (QSAR) studies suggest that structural modifications can significantly influence antitumor efficacy .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating various inflammatory pathways. Initial evaluations suggest its potential application in treating inflammatory diseases.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The benzylidene group facilitates interaction with specific enzymes or receptors involved in inflammatory and tumorigenic processes.
- The dihydrobenzofuran structure may enhance the binding affinity to biological targets.
Case Studies
- Antioxidant Evaluation : A study demonstrated that similar compounds with methoxy substitutions showed a marked increase in radical scavenging activity compared to their non-methoxylated counterparts.
- Antitumor Efficacy : In vitro studies on cell lines revealed that compounds with similar structures inhibited proliferation and induced apoptosis in cancer cells, suggesting a promising avenue for further research into their use as anticancer agents .
Comparative Analysis
A comparative analysis with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 7-Methyl-3-oxo-benzofuran | Benzofuran core | Lacks benzylidene | Limited biological activity |
| 2-(2,5-Dimethoxybenzylidene)-3-oxo-benzofuran | Similar benzylidene structure | Different substitution pattern | Moderate antitumor activity |
| N'-Benzylidene-hydrazones | Hydrazone linkage | Varying functional groups | Antimicrobial properties |
属性
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-6-24(7-2)23(26)30-18-11-10-17-21(25)20(29-22(17)14(18)3)12-15-8-9-16(27-4)13-19(15)28-5/h8-13H,6-7H2,1-5H3/b20-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQDRCPXRBHTM-NDENLUEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














